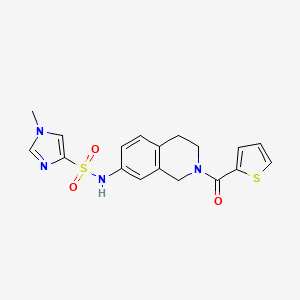

1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide

Descripción

Propiedades

IUPAC Name |

1-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-21-11-17(19-12-21)27(24,25)20-15-5-4-13-6-7-22(10-14(13)9-15)18(23)16-3-2-8-26-16/h2-5,8-9,11-12,20H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWHYDNUYFWBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C18H17N5O2S

- Molecular Weight : 367.43 g/mol

- IUPAC Name : this compound

The compound's structure features a sulfonamide group attached to an imidazole ring, which is known for its diverse biological activities including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to our target compound have shown promising results against the MCF-7 breast cancer cell line with IC50 values ranging from 6.58 µM to 9.75 µM . The mechanism of action appears to involve the inhibition of aromatase activity, which is crucial for estrogen synthesis in hormone-sensitive cancers.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Imidazole Derivative A | 6.58 | |

| Imidazole Derivative B | 9.75 | |

| Doxorubicin (control) | 10.53 |

Antimicrobial Activity

The sulfonamide moiety in the compound is associated with antimicrobial properties. Compounds containing similar functional groups have been reported to exhibit antibacterial and antifungal activities. For example, derivatives of sulfonamides have shown effectiveness against a range of bacterial strains, indicating a potential for developing new antimicrobial agents from this scaffold .

- Aromatase Inhibition : The compound has been shown to inhibit the aromatase enzyme, which is critical in the biosynthesis of estrogens from androgens. This inhibition can lead to reduced estrogen levels in hormone-dependent cancers .

- Cell Cycle Arrest and Apoptosis : Studies indicate that similar compounds induce cell cycle arrest and promote apoptosis in cancer cells through various pathways including caspase activation and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have explored the biological activity of compounds related to our target:

- Study on MCF-7 Cells : A recent study evaluated the effects of imidazole derivatives on MCF-7 cells and found that they induced significant cytotoxicity compared to control drugs like doxorubicin. The study reported an IC50 value of 7.9 µM for one derivative, demonstrating its potential as a therapeutic agent .

- Aromatase Inhibition Assay : In vitro assays showed that certain derivatives exhibited aromatase inhibition with IC50 values ranging from 0.82 µM to 0.86 µM, indicating their potential utility in treating estrogen-dependent cancers .

Aplicaciones Científicas De Investigación

The biological activities of 1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide can be categorized into:

Antimicrobial Activity

- Compounds with thiophene and sulfonamide structures have demonstrated significant antimicrobial effects against various pathogens. Research indicates that this compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis.

Antitumor Activity

- Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications to the thiophene or imidazole rings can enhance its efficacy against tumors.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Methyl group on imidazole | Increases potency |

| Sulfonamide group | Enhances enzyme inhibition |

| Thiophene ring | Contributes to antimicrobial action |

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various thiophene derivatives, including this compound. The results indicated that it exhibited lower IC50 values compared to standard chemotherapeutics like doxorubicin when tested on multiple cancer cell lines. The study utilized MTT assays to measure cell viability, indicating promising antitumor potential.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth compared to controls, suggesting that the target compound may possess similar antimicrobial efficacy.

Q & A

Q. How to quantify the compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Validate sensitivity (LOQ: 1 ng/mL) and matrix effects (85–115% recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.